molecular formula C15H16N2 B13006371 N-Benzyl-4-methyl-5-vinylpyridin-2-amine

N-Benzyl-4-methyl-5-vinylpyridin-2-amine

Cat. No.: B13006371
M. Wt: 224.30 g/mol
InChI Key: JSQYGNPDCIALEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-4-methyl-5-vinylpyridin-2-amine is an organic compound with the molecular formula C15H16N2 It is a derivative of pyridine, featuring a benzyl group, a methyl group, and a vinyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-4-methyl-5-vinylpyridin-2-amine typically involves the reaction of 4-methyl-5-vinylpyridin-2-amine with benzyl chloride under basic conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, and requires a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps, such as recrystallization or chromatography, are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-4-methyl-5-vinylpyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) under high pressure.

    Substitution: Benzyl chloride (C7H7Cl) in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of benzaldehyde or benzoic acid.

    Reduction: Formation of N-benzyl-4-methyl-5-vinylpiperidine.

    Substitution: Formation of various N-substituted derivatives depending on the substituent used.

Scientific Research Applications

N-Benzyl-4-methyl-5-vinylpyridin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to biologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Benzyl-4-methyl-5-vinylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group and the vinyl group may enhance its binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate specific signaling pathways involved in cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

    N-Benzyl-4-methylpyridin-2-amine: Lacks the vinyl group, which may affect its reactivity and biological activity.

    N-Benzyl-5-vinylpyridin-2-amine: Lacks the methyl group, which may influence its chemical properties.

    N-Benzyl-4-methyl-5-ethylpyridin-2-amine: Has an ethyl group instead of a vinyl group, leading to different reactivity.

Uniqueness

N-Benzyl-4-methyl-5-vinylpyridin-2-amine is unique due to the presence of both the vinyl and methyl groups on the pyridine ring. This combination of functional groups provides distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H16N2

Molecular Weight

224.30 g/mol

IUPAC Name

N-benzyl-5-ethenyl-4-methylpyridin-2-amine

InChI

InChI=1S/C15H16N2/c1-3-14-11-17-15(9-12(14)2)16-10-13-7-5-4-6-8-13/h3-9,11H,1,10H2,2H3,(H,16,17)

InChI Key

JSQYGNPDCIALEY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C=C)NCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.